1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a trifluoromethyl-substituted phenyl group
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Benzofuran compounds have been found to have a wide range of biological and pharmacological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzofuran-2-yl)piperazine: Shares the benzofuran and piperazine moieties but lacks the trifluoromethyl-substituted phenyl group.
4-(3-trifluoromethylphenyl)piperazine: Contains the trifluoromethyl-substituted phenyl group but lacks the benzofuran moiety.
Uniqueness
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to its combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O2/c26-25(27,28)19-5-3-6-21(17-19)30-14-12-29(13-15-30)20-8-10-31(11-9-20)24(32)23-16-18-4-1-2-7-22(18)33-23/h1-7,16-17,20H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPVSQJBFRGKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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